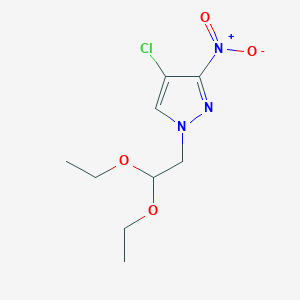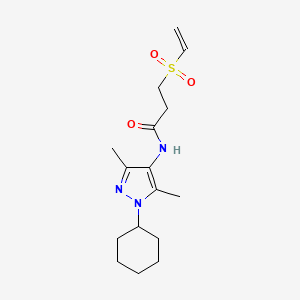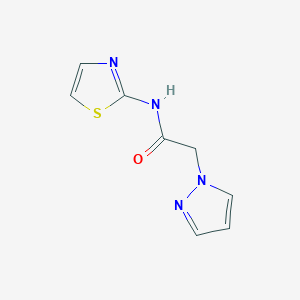
4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole, also known as CDENP, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Scientific Research Applications
4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole is in the development of new drugs for the treatment of cancer. 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Another area where 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has shown potential is in the field of agriculture. 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides that have negative environmental impacts.
Mechanism Of Action
The mechanism of action of 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which plays a role in the regulation of cell growth and division.
Biochemical And Physiological Effects
4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth, 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole. One area of interest is in the development of new drugs for the treatment of cancer. 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has shown promising results in inhibiting cancer cell growth, and further research is needed to determine its potential as a cancer treatment.
Another area of interest is in the development of new herbicides for agriculture. 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has shown herbicidal properties, and further research is needed to determine its potential as an alternative to traditional herbicides.
Overall, 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole is a promising chemical compound that has potential applications in various fields. Further research is needed to fully understand its mechanism of action and to determine its potential as a drug or herbicide.
Synthesis Methods
4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitropyrazole with diethyl oxalate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole, is obtained after purification through column chromatography.
properties
IUPAC Name |
4-chloro-1-(2,2-diethoxyethyl)-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O4/c1-3-16-8(17-4-2)6-12-5-7(10)9(11-12)13(14)15/h5,8H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGVJUQRPGJIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=C(C(=N1)[N+](=O)[O-])Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2663236.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2663238.png)




![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2663245.png)



![Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2663254.png)